2-(Ethylthio)pyrimidine-4,6-diamine
Overview
Description
2-(Ethylthio)pyrimidine-4,6-diamine is a heterocyclic compound with the molecular formula C6H10N4S It is characterized by the presence of a pyrimidine ring substituted with an ethylthio group at the second position and amino groups at the fourth and sixth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)pyrimidine-4,6-diamine typically involves the reaction of 2-chloropyrimidine-4,6-diamine with ethanethiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom with the ethylthio group. The reaction is usually conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)pyrimidine-4,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylthio group, yielding pyrimidine-4,6-diamine.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrimidine-4,6-diamine.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
2-(Ethylthio)pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The amino groups may also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)pyrimidine-4,6-diamine
- 2-(Propylthio)pyrimidine-4,6-diamine
- 2-(Butylthio)pyrimidine-4,6-diamine
Uniqueness
2-(Ethylthio)pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethylthio group provides a balance between hydrophobicity and steric bulk, making it suitable for various applications. Compared to its analogs with different alkylthio groups, this compound may exhibit enhanced solubility and reactivity .
Properties
IUPAC Name |
2-ethylsulfanylpyrimidine-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H4,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGJVBQNURZQEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357705 | |
Record name | 2-(Ethylsulfanyl)pyrimidine-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23994-93-6 | |
Record name | 2-(Ethylsulfanyl)pyrimidine-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to characterize 2-(Ethylthio)pyrimidine-4,6-diamine and what structural information can be derived from them?
A1: While the specific spectroscopic techniques employed are not mentioned in the abstract, common methods for characterizing similar compounds include:
Q2: How was X-ray diffraction (XRD) used to determine the crystal structure of this compound and what insights did it provide?
A: X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. By analyzing the diffraction pattern produced when X-rays interact with the crystalline sample of this compound, researchers can determine the precise positions of atoms, bond lengths, bond angles, and other structural parameters []. This information is crucial for understanding the molecule's physical and chemical properties, such as its melting point, solubility, and potential for intermolecular interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.